N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide
Description
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a cyclohexyl group and linked via a propanamide chain to a 6,8-dimethyltriazolo-pyridazine moiety.
Properties
Molecular Formula |
C18H23N7OS |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide |
InChI |
InChI=1S/C18H23N7OS/c1-11-14(12(2)24-25-10-19-21-16(11)25)8-9-15(26)20-18-23-22-17(27-18)13-6-4-3-5-7-13/h10,13H,3-9H2,1-2H3,(H,20,23,26) |
InChI Key |
SOAUCYOPACBCEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN2C1=NN=C2)C)CCC(=O)NC3=NN=C(S3)C4CCCCC4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Data Tables: Comparative Analysis
Detailed Research Findings
Spectral and Physicochemical Properties
- IR Spectroscopy : Compound 4.1 showed characteristic peaks for amide C=O (1670 cm⁻¹) and N-H stretching (3310 cm⁻¹) . The target compound’s propanamide chain may exhibit similar peaks but with shifted positions due to chain length and substituent effects.
- 1H NMR : The cyclohexyl group in the target compound would likely produce complex multiplet signals in the 1.0–2.5 ppm range, contrasting with the phenyl group’s aromatic signals (7.52–7.94 ppm) in Compound 4.1 .
Functional Implications
- Lipophilicity : The cyclohexyl group in the target compound may enhance membrane permeability compared to the phenyl group in Compound 4.1, which is less lipophilic.
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